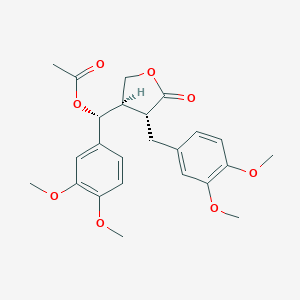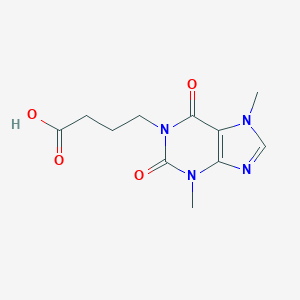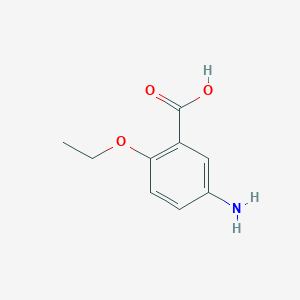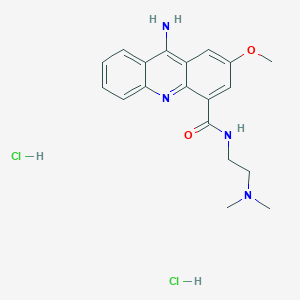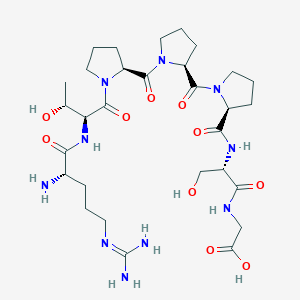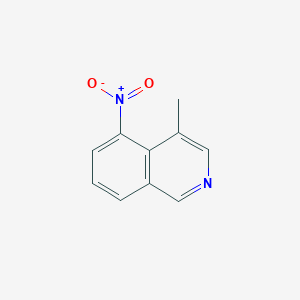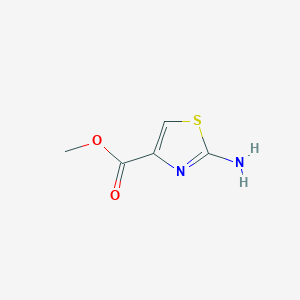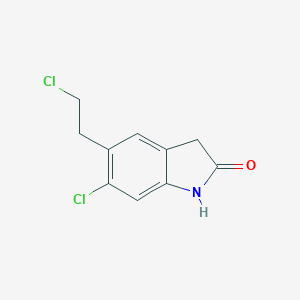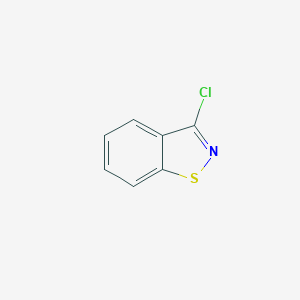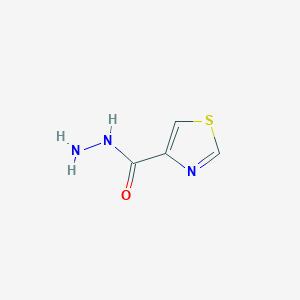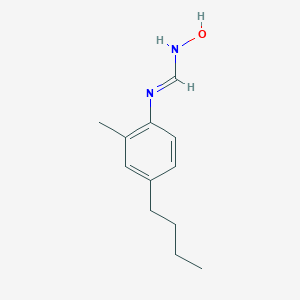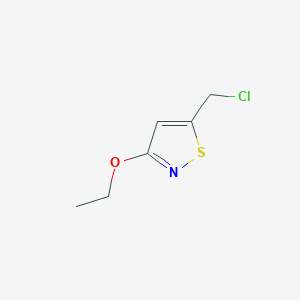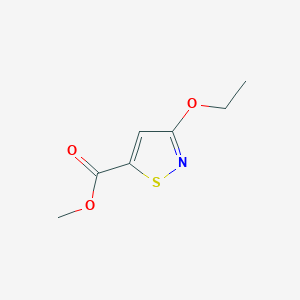
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-, also known as DMPE-1, is a chemical compound that has been widely used in scientific research. This compound is a member of the indole family and is a derivative of tryptamine. DMPE-1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- exerts its effects by binding to and activating serotonin receptors in the body. Serotonin receptors are found throughout the body, including the central nervous system, cardiovascular system, and gastrointestinal tract. Activation of these receptors by Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- leads to a range of biochemical and physiological effects, including the release of neurotransmitters, vasodilation, and modulation of immune function.
Effets Biochimiques Et Physiologiques
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, cardioprotection, and anticancer activity. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to increase the release of neurotransmitters such as dopamine and serotonin, leading to improved cognitive function and mood. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has also been found to induce vasodilation, leading to improved blood flow and oxygen delivery to tissues. In addition, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to modulate immune function, leading to improved immune response and decreased inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has several advantages for lab experiments, including its ease of synthesis, low toxicity, and wide range of applications. However, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- also has several limitations, including its limited solubility in water and its potential to degrade over time. Researchers must take these limitations into account when designing experiments using Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-.
Orientations Futures
There are several future directions for research on Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-. One area of research is the development of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- analogs with improved pharmacokinetic properties and greater specificity for serotonin receptor subtypes. Another area of research is the investigation of the potential therapeutic applications of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Finally, research is needed to further elucidate the mechanism of action of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- and its effects on various biological systems.
Conclusion:
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- is a valuable tool for scientific research due to its wide range of applications and its ability to induce a range of biochemical and physiological effects. The ease of synthesis and low toxicity of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- make it an attractive compound for researchers in various fields. Future research on Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has the potential to lead to the development of new therapeutic agents for various diseases and to further our understanding of the role of serotonin receptors in biological systems.
Méthodes De Synthèse
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- can be synthesized using a simple three-step process. The first step involves the reaction of tryptamine with 2-bromo-N,N-dimethylethylamine to form N,N-dimethyltryptamine. The second step involves the reaction of N,N-dimethyltryptamine with phenylboronic acid to form N,N-dimethyltryptamine phenylboronic acid ester. The final step involves the reaction of N,N-dimethyltryptamine phenylboronic acid ester with 2-bromoethylamine hydrochloride to form Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-.
Applications De Recherche Scientifique
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has also been found to exhibit cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases. In addition, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit anticancer effects, making it a potential chemotherapeutic agent for various types of cancer.
Propriétés
Numéro CAS |
109692-21-9 |
|---|---|
Nom du produit |
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- |
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1-phenylindol-3-yl)ethanamine |
InChI |
InChI=1S/C18H20N2/c1-19(2)13-12-15-14-20(16-8-4-3-5-9-16)18-11-7-6-10-17(15)18/h3-11,14H,12-13H2,1-2H3 |
Clé InChI |
NCRAHYGLLDWEAM-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canonique |
CN(C)CCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Autres numéros CAS |
109692-21-9 |
Synonymes |
INDOLE, 3-(2-(DIMETHYLAMINO)ETHYL)-1-PHENYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)
